Methyl cis-10-heptadecenoate

描述

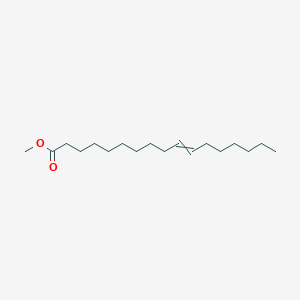

顺式-10-十七碳烯酸甲酯: 是一种有机化合物,化学式为C₁₈H₃₄O₂。它是顺式-10-十七碳烯酸的甲酯衍生物,其特征在于十七碳烯酸链的第10个碳原子上存在一个双键。 该化合物常用于各种工业应用,包括作为香料和调味剂,因为其具有独特的香气 .

准备方法

合成路线和反应条件: 顺式-10-十七碳烯酸甲酯的制备通常涉及顺式-10-十七碳烯酸与甲醇的酯化反应。该反应由酸催化剂催化,例如硫酸或对甲苯磺酸。 该反应在回流条件下进行,以确保酸完全转化为其甲酯 .

工业生产方法: 在工业环境中,顺式-10-十七碳烯酸甲酯的生产遵循类似的酯化过程,但规模更大。该反应在大型反应器中进行,并进行连续搅拌和控制温度,以优化产量和纯度。 然后通过蒸馏或其他分离技术纯化产物,以去除任何未反应的起始原料和副产物 .

化学反应分析

反应类型:

氧化: 顺式-10-十七碳烯酸甲酯可以发生氧化反应,通常使用氧化剂,例如高锰酸钾或臭氧。这些反应可以导致环氧化物或二醇的形成。

还原: 该化合物可以使用氢化反应进行还原,其中使用氢气和金属催化剂(例如,碳载钯)将双键转化为单键,形成饱和的十七碳酸甲酯。

常用试剂和条件:

氧化: 高锰酸钾、臭氧和其他氧化剂。

还原: 氢气、碳载钯和其他还原剂。

取代: 亲核试剂,如胺、醇和硫醇.

形成的主要产物:

氧化: 环氧化物、二醇。

还原: 饱和的十七碳酸甲酯。

取代: 各种取代的酯,取决于所用亲核试剂.

科学研究应用

Flavoring and Aroma Compounds

Methyl cis-10-heptadecenoate is used in the food industry as a flavoring agent due to its pleasant aroma, which resembles that of certain fruits. It can enhance the sensory profile of food products.

Nutritional Studies

As a component of fatty acids, it plays a role in nutritional research, particularly in studying dietary fats and their health implications. Its presence in various oils makes it relevant for evaluating lipid profiles in food products.

Fatty Acid Analysis

This compound is utilized as a standard reference material in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acids in biological samples. This application is crucial for:

- Determining lipid profiles : Essential for understanding metabolic processes.

- Quality control : Ensuring the purity and composition of fatty acid methyl esters in commercial products.

| Compound | Method | Application |

|---|---|---|

| This compound | GC-MS | Fatty acid profiling |

| Methyl esters | Transesterification | Biodiesel production |

Biodiesel Production

This compound can be used as a biodiesel precursor due to its favorable combustion properties. Its production from renewable resources aligns with sustainability goals.

Cosmetic Industry

In cosmetics, it serves as an emollient and skin-conditioning agent, contributing to product texture and moisturizing properties.

Study on Lipid Metabolism

A study published in the Journal of Lipid Research examined the effects of various fatty acids, including this compound, on lipid metabolism in humans. The findings indicated that this compound may influence cholesterol levels positively, suggesting potential health benefits when included in diets.

Research on Flavor Compounds

A sensory analysis study highlighted how this compound enhances flavor profiles in dairy products. The results demonstrated that its addition significantly improved consumer acceptance ratings for flavored yogurts.

作用机制

顺式-10-十七碳烯酸甲酯的作用机制涉及它与参与脂类代谢的细胞膜和酶的相互作用。该化合物可以掺入脂质双层,从而影响膜的流动性和功能。 它也可以作为脂肪酶等酶的底物,脂肪酶催化酯键的水解,释放游离脂肪酸和甲醇 .

相似化合物的比较

类似化合物:

- 顺式-9-十八碳烯酸甲酯(油酸甲酯)

- 顺式-11-十八碳烯酸甲酯(反油酸甲酯)

- 顺式-9,12-十八碳二烯酸甲酯(亚油酸甲酯)

比较: 顺式-10-十七碳烯酸甲酯之所以独特,是因为其双键位于第10个碳原子上,这赋予了它独特的化学和物理性质。与双键位于第9个碳原子的顺式-9-十八碳烯酸甲酯相比,顺式-10-十七碳烯酸甲酯表现出不同的反应性和稳定性。 类似地,它的性质与顺式-11-十八碳烯酸甲酯和顺式-9,12-十八碳二烯酸甲酯不同,使其适用于研究和工业中的特定应用 .

生物活性

Methyl cis-10-heptadecenoate, also known as methyl heptadec-10-enoate, is a fatty acid methyl ester with the molecular formula and a molecular weight of 282.46 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the existing literature on its biological activity, supported by data tables and case studies.

This compound is characterized by its unsaturated fatty acid structure, which contributes to its biological functions. The compound is liquid at room temperature and is soluble in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.46 g/mol |

| CAS Number | 75190-82-8 |

| Structure | Structure |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results demonstrated that this compound inhibited the growth of several pathogens, including Escherichia coli and Staphylococcus aureus, showing potential as a natural antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 12 |

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/ml) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

The antioxidant activity was compared to ascorbic acid, a known antioxidant, indicating that this compound could serve as a potential natural antioxidant.

3. Anticancer Activity

This compound has shown promising anticancer properties in vitro. A study focusing on human hepatocellular carcinoma cells (HepG2) reported that the compound induced apoptosis and inhibited cell proliferation.

- IC50 Value : The half-maximal inhibitory concentration (IC50) for HepG2 cells was determined to be approximately , indicating potent anticancer activity.

Case Study: Snailicidal Activity

A recent study explored the snailicidal effects of various fungal extracts containing this compound. The results indicated significant mortality rates in Biomphalaria alexandrina snails exposed to these extracts, suggesting potential applications in controlling snail populations in aquatic environments.

Case Study: Glycerol Utilization

Another study investigated the use of this compound in renewable fuel production through improved glycerol utilization by Rhodococcus opacus. This research highlighted the compound's role in biotechnological applications, particularly in biofuel synthesis.

属性

IUPAC Name |

methyl (Z)-heptadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSUZRHLHDQGPN-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。